

Application Note: Pharmacological Profiling of Pyridine-4-Carboxamide Scaffolds

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Compound of Interest

Compound Name: 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide
Cat. No.: B13469940

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Abstract & Scientific Context

The pyridine-4-carboxamide scaffold represents a critical chemical space in modern antibacterial discovery, particularly for Fragment-Based Drug Discovery (FBDD). While historically linked to antitubercular agents like Isoniazid and Ethionamide, recent phenotypic screens have identified substituted pyridine carboxamides as potent inhibitors of *Mycobacterium tuberculosis* (via AmiC-dependent prodrug activation) and ESKAPE pathogens (via DNA Gyrase B inhibition).

This Application Note provides a rigorous technical framework for evaluating **2-chloro-N-ethyl-N-methylpyridine-4-carboxamide** (CEMPC). The presence of the 2-chloro substituent enhances lipophilicity (cLogP modulation) and metabolic stability, while the N-ethyl-N-methyl amide tail provides a unique vector for exploring hydrophobic pockets in bacterial targets such as InhA or GyrB.

Compound Preparation & Handling

Objective: Ensure consistent solubility and prevent precipitation-induced false negatives in aqueous media.

Physicochemical Properties

- Molecular Formula: C

H

ClN

O

- Solubility Profile: Moderate lipophilicity. Poorly soluble in pure water; highly soluble in DMSO and Methanol.
- Stability: Susceptible to hydrolysis at extreme pH (<3 or >10).

Stock Solution Protocol

- Weighing: Weigh 10 mg of CEMPC into a sterile, antistatic glass vial.
- Solvent: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 50 mM master stock concentration.
 - Calculation: $\text{Volume (mL)} = [\text{Mass (mg)} / \text{MW (214.65)}] / \text{Concentration (M)}$.
- Sonicate: Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.
- Storage: Aliquot into amber glass vials (to prevent photodegradation of the pyridine ring) and store at -20°C.
 - Quality Control: Verify integrity via LC-MS if stored >3 months.

Protocol A: High-Throughput MIC Determination

Method: Broth Microdilution (CLSI M07-A10 Compliant) with Resazurin Reduction. Rationale: The 2-chloro substitution may limit optical density (OD) sensitivity due to potential compound precipitation at high concentrations. Resazurin (Alamar Blue) provides a metabolic readout that is less sensitive to precipitate interference.

Materials

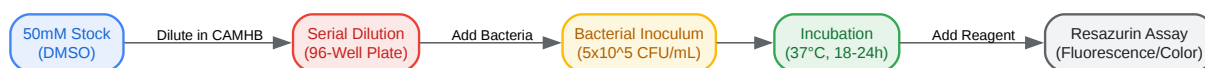
- Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Inoculum: *S. aureus* (ATCC 29213) or *M. tuberculosis* H37Rv (BSL-3 required).
- Controls:
 - Positive: Ciprofloxacin (Broad spectrum) or Isoniazid (Mycobacterial).
 - Negative: 2% DMSO in CAMHB (Vehicle control).

Step-by-Step Workflow

- Plate Preparation:
 - Dispense 50 μ L of CAMHB into columns 2–12 of a 96-well clear flat-bottom plate.
 - Dispense 100 μ L of 2x CEMPC working solution (e.g., 256 μ g/mL in 2% DMSO) into column 1.
- Serial Dilution:
 - Perform a 2-fold serial dilution from column 1 to 10 (transfer 50 μ L). Discard the final 50 μ L from column 10.
 - Result: Concentration range typically 128 μ g/mL to 0.25 μ g/mL.
- Inoculation:
 - Adjust bacterial culture to 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL).
 - Dilute 1:100 in CAMHB.^[1]
 - Add 50 μ L of diluted inoculum to wells 1–11.
 - Final Test Volume: 100 μ L. Final DMSO: <1%.

- Incubation:
 - Incubate at 37°C for 18–24 hours (7 days for *M. tb*).
- Readout (Resazurin):
 - Add 10 µL of 0.01% Resazurin solution to all wells.
 - Incubate for 1–4 hours.
 - Scoring: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

Data Visualization: Screening Workflow



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Figure 1: High-Throughput Screening Workflow for CEMPC using Broth Microdilution.

Protocol B: Mechanism of Action (Membrane Integrity)

Rationale: Chlorinated pyridine derivatives can sometimes act as non-specific membrane disruptors rather than specific enzyme inhibitors. This assay validates "true" drug-like activity versus assay artifacts.

NPN Uptake Assay

- Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe. It fluoresces weakly in aqueous environments but strongly when inserted into damaged phospholipid bilayers.
- Target: Gram-negative outer membrane permeabilization.

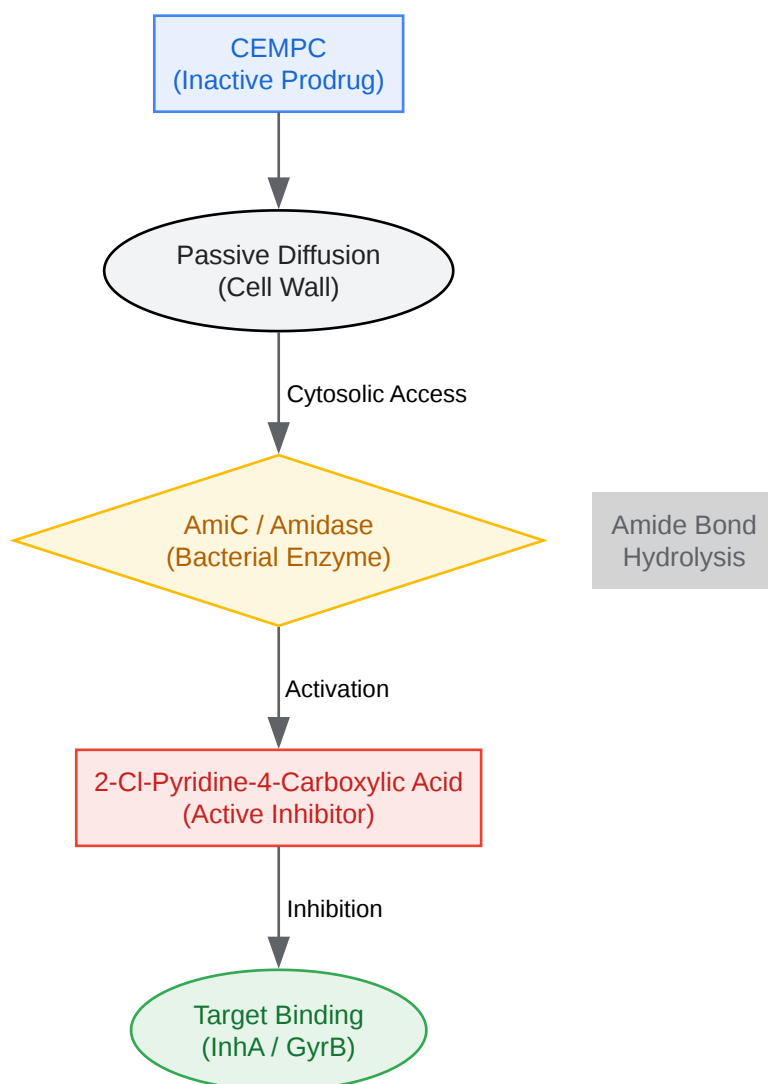
Protocol Steps

- Preparation: Wash mid-log phase E. coli or P. aeruginosa cells in HEPES buffer (pH 7.2). Resuspend to OD = 0.5.
- Treatment: Add CEMPC at 2x MIC concentration to the cell suspension.
- Probe Addition: Add NPN to a final concentration of 10 μ M.
- Measurement: Measure fluorescence immediately (Excitation: 350 nm, Emission: 420 nm).
- Interpretation:
 - High Fluorescence: Membrane disruption (Bactericidal/Detergent-like).
 - Low Fluorescence: Membrane intact (Intracellular target likely, e.g., Gyrase or InhA).

Mechanistic Hypothesis: The Prodrug Pathway

For Mycobacterium species, pyridine carboxamides often function as prodrugs.^{[2][3]} The amide bond is hydrolyzed by the bacterial amidase AmiC, releasing the free carboxylic acid and the amine fragment.

Pathway Diagram



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Figure 2: Proposed Prodrug Activation Pathway in Mycobacteria.[3] CEMPC may require hydrolysis to exert effect.[2][4][5]

Data Analysis & Reporting

Summarize screening data using the following template to ensure comparability across different pyridine analogs.

Parameter	Definition	Acceptance Criteria (Hit Validation)
MIC	Minimum Inhibitory Concentration	< 10 µg/mL (for Lead); < 64 µg/mL (for Fragment)
MBC/MIC Ratio	Bactericidal Index	≤ 4 (Bactericidal); > 4 (Bacteriostatic)
CC	Cytotoxicity (Mammalian Vero cells)	> 50 µg/mL (Selectivity Index > 10)
Z-Factor	Assay Quality Control	> 0.5 (Excellent screening window)

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